molecular formula C20H31BN2O3 B13865421 N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) piperidin-4-yl)acetamide

N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) piperidin-4-yl)acetamide

Cat. No.: B13865421
M. Wt: 358.3 g/mol
InChI Key: MNDLMCATEXKHNQ-UHFFFAOYSA-N
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Description

N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with N-methylpiperidin-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The compound can also participate in various signaling pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide is unique due to its specific structural features, including the combination of a boronic ester group with a piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C20H31BN2O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C20H31BN2O3/c1-15(24)22(6)17-11-13-23(14-12-17)18-9-7-16(8-10-18)21-25-19(2,3)20(4,5)26-21/h7-10,17H,11-14H2,1-6H3

InChI Key

MNDLMCATEXKHNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)N(C)C(=O)C

Origin of Product

United States

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